Product packaging for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate(Cat. No.:CAS No. 83823-61-4)

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Cat. No.: B1499709
CAS No.: 83823-61-4
M. Wt: 236.26 g/mol
InChI Key: UTHZUODGIWFCOP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate possesses the molecular formula C₁₃H₁₆O₄ and exhibits a molecular weight of 236.26 grams per mole. The compound is catalogued in the PubChem database under the Chemical Identifier number 45156316, with the Chemical Abstracts Service registry number 83823-61-4. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its structural composition.

The molecular architecture of this compound features several distinctive structural elements that define its chemical behavior. The core structure consists of a four-carbon chain containing both ketone and ester functionalities, with the ketone positioned at the 3-carbon and the ester terminus at the 1-carbon. The aromatic substitution occurs at the 4-carbon position, where a 2-methoxyphenyl group is attached. This substitution pattern places the methoxy group in the ortho position relative to the point of attachment to the aliphatic chain.

The Simplified Molecular Input Line Entry System representation of the compound is CCOC(=O)CC(=O)CC1=CC=CC=C1OC, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3 offers a standardized representation that enables precise chemical identification across databases.

Property Value
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
PubChem Chemical Identifier 45156316
Chemical Abstracts Service Number 83823-61-4
International Chemical Identifier Key UTHZUODGIWFCOP-UHFFFAOYSA-N

The compound exhibits characteristic structural features that classify it within the beta-keto ester family. The presence of both carbonyl functionalities separated by a single methylene unit creates a system capable of enolate formation and subsequent chemical transformations. The aromatic substitution with the methoxy group introduces electron-donating character to the phenyl ring, which can influence the reactivity patterns of the molecule in various chemical reactions.

Historical Context and Discovery

The documentation of this compound in chemical databases traces back to its initial creation entry on April 27, 2010, in the PubChem database. The most recent modification to the compound's database entry occurred on May 10, 2025, indicating ongoing research interest and data refinement. This timeline suggests that the compound has been recognized as a distinct chemical entity for more than a decade, allowing for substantial accumulation of research data and synthetic applications.

The development of beta-keto ester chemistry, which encompasses compounds like this compound, has deep historical roots in organic synthesis. The acetoacetic ester synthesis, first developed in the late 19th century, established the fundamental principles governing the reactivity of beta-keto esters. This classical synthetic methodology demonstrated the utility of ethyl acetoacetate and related compounds in the construction of complex organic molecules through alkylation and subsequent transformations.

The evolution of beta-keto ester chemistry has been marked by significant advances in understanding their mechanistic behavior. Research has shown that these compounds can undergo deprotonation at the alpha-carbon to both carbonyl groups, forming resonance-stabilized enolates that serve as nucleophiles in substitution reactions. The development of modern synthetic methodologies has expanded the scope of beta-keto ester applications, leading to the synthesis of specialized derivatives like this compound.

Contemporary research has focused on developing environmentally benign synthetic approaches for beta-keto esters. Recent advances in transesterification methodologies have provided new routes for the preparation and modification of these compounds. The increasing interest in sustainable chemistry has driven the development of catalytic systems that enable efficient transformations under mild conditions, contributing to the practical utility of compounds like this compound.

Nomenclature and Classification as a β-Keto Ester

This compound belongs to the important class of organic compounds known as beta-keto esters. These molecules are characterized by the presence of both ketone and ester functional groups, with the carbonyl group of the ketone located at the beta position relative to the ester carbonyl. This structural arrangement creates a dicarbonyl system that exhibits unique reactivity patterns and synthetic utility in organic chemistry.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the longest carbon chain containing the ester functionality serves as the parent backbone. The butanoate designation indicates a four-carbon chain, with the ester carbonyl at position 1, the ketone at position 3, and the substituted phenyl group at position 4. The descriptive elements "(2-methoxyphenyl)" and "3-oxo" provide specific information about the substitution pattern and the location of the ketone functionality.

Alternative nomenclature systems have been employed to describe this compound, including the designation "4-(2-Methoxy-phenyl)-3-oxo-butyric acid ethyl ester". This naming convention emphasizes the ester linkage by referring to the compound as an ethyl ester of the corresponding carboxylic acid. The compound is also catalogued under the identifier "Benzenebutanoic acid,2-methoxy-b-oxo-, ethyl ester," which provides an alternative systematic approach to nomenclature.

Beta-keto esters represent a fundamental class of synthetic intermediates that exhibit remarkable versatility in organic transformations. These compounds contain both electrophilic and nucleophilic sites, making them important synthons in synthetic chemistry. The dicarbonyl functionality enables enolate formation under basic conditions, while the ester group provides a site for nucleophilic attack and subsequent transformations.

Classification Category Description
Functional Group Class Beta-keto ester
Carbonyl Count Two (ketone and ester)
Aromatic Substitution 2-methoxyphenyl
Chain Length Four carbons
Substitution Position Beta to ester carbonyl

The classification of this compound as a beta-keto ester places it within a broader family of compounds that share similar reactivity patterns. These molecules often constitute convenient starting points for elaboration through various synthetic transformations, including alkylation, acylation, and cyclization reactions. The presence of the methoxy-substituted aromatic ring adds additional complexity to the molecule's reactivity profile, potentially influencing both electronic and steric factors in chemical reactions.

Significance in Organic Chemistry Research

This compound holds considerable significance in organic chemistry research due to its position within the versatile beta-keto ester family. These compounds serve as fundamental building blocks in synthetic organic chemistry, enabling the construction of complex molecular architectures through well-established reaction pathways. The specific structural features of this compound, including the aromatic substitution pattern and the beta-dicarbonyl system, contribute to its utility in various synthetic applications.

The importance of beta-keto esters in synthetic chemistry stems from their ability to undergo enolate formation and subsequent transformations. Research has demonstrated that these compounds can be selectively deprotonated to form resonance-stabilized enolates, which serve as nucleophiles in alkylation reactions. The classical acetoacetic ester synthesis exemplifies this reactivity, where ethyl acetoacetate and related compounds are converted into substituted ketones through alkylation followed by hydrolysis and decarboxylation.

Contemporary research has expanded the synthetic utility of beta-keto esters through the development of new catalytic methodologies. Recent advances in transesterification chemistry have provided efficient routes for the modification of ester groups in beta-keto compounds. These methodologies enable the selective transformation of methyl and ethyl beta-keto esters into higher homologues under mild reaction conditions, demonstrating the continued relevance of these compounds in modern synthetic chemistry.

The application of beta-keto esters extends to specialized synthetic transformations, including palladium-catalyzed reactions. Research has shown that allyl beta-keto esters can undergo palladium-catalyzed decarboxylation to generate palladium enolates, which participate in various transformations including reductive elimination, beta-hydrogen elimination, and aldol condensation reactions. These methodologies expand the synthetic potential of beta-keto esters beyond traditional alkylation chemistry.

Research Application Synthetic Utility
Enolate Chemistry Nucleophilic substitution reactions
Transesterification Ester group modification
Palladium Catalysis Advanced synthetic transformations
Natural Product Synthesis Complex molecule construction
Pharmaceutical Chemistry Drug intermediate preparation

The significance of compounds like this compound in pharmaceutical research cannot be overstated. Beta-keto esters have found applications in the synthesis of various bioactive molecules and pharmaceutical intermediates. The ability to introduce structural diversity through the ester group and the aromatic substitution pattern makes these compounds valuable starting materials for medicinal chemistry programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B1499709 Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate CAS No. 83823-61-4

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHZUODGIWFCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669504
Record name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83823-61-4
Record name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, anti-inflammatory effects, and other pharmacological activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol

The structure features an ethyl ester group, a methoxy-substituted phenyl ring, and a ketone functional group, which are crucial for its biological activity.

1. Cytotoxicity

Cytotoxicity studies are pivotal in evaluating the potential of compounds as anticancer agents. This compound has been tested against various cancer cell lines, revealing significant cytotoxic effects.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HEPG2 (Liver)7.06
MCF-7 (Breast)12.50
PC-3 (Prostate)15.30

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound exhibited the strongest activity against liver carcinoma cells (HEPG2), suggesting a selective action that may be exploited in therapeutic contexts.

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with this compound leads to increased caspase-3 activity, indicating activation of the apoptotic pathway .

3. Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, potentially through modulation of the NF-kB signaling pathway .

Table 2: Anti-inflammatory Activity

Assay TypeResultReference
TNF-alpha InhibitionIC50 = 25 µM
IL-6 InhibitionIC50 = 30 µM

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity in HEPG2 Cells

A study evaluated the anticancer activity of this compound using the MTT assay on HEPG2 liver carcinoma cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 7.06 µM. The study also highlighted morphological changes consistent with apoptosis upon treatment with this compound .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation, this compound was administered to assess its effect on edema formation. The results showed a significant reduction in paw swelling compared to control groups, supporting its potential use as an anti-inflammatory agent .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate has the molecular formula C12H14O3C_{12}H_{14}O_{3} and a molecular weight of approximately 222.24 g/mol. Its structure features a methoxy-substituted phenyl group attached to a 3-oxobutanoate moiety, which is crucial for its biological interactions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Knoevenagel Condensation : This compound can undergo Knoevenagel condensation with aldehydes to form α,β-unsaturated carbonyl compounds, which are valuable in pharmaceuticals and agrochemicals .
  • Michael Addition : It can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of complex molecules with potential biological activity.

Recent studies have highlighted the potential biological activities of this compound:

  • Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects.
  • Neuroprotective Effects : Research indicates that derivatives of this compound can protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development:

  • Anticancer Activity : Preliminary evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values suggest moderate potency compared to established chemotherapeutics.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals:

  • Agrochemicals : It serves as a building block for the synthesis of herbicides and pesticides.
  • Dyes and Pigments : The compound can be involved in the production of dyes due to its reactive functional groups.

Neuroprotection in Animal Models

A study demonstrated that compounds similar to this compound reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines, indicating a potential therapeutic pathway for neurodegenerative conditions.

Anti-inflammatory Activity Assessment

Research has shown that derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could be developed into anti-inflammatory agents for treating chronic inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary evaluations revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
Breast Cancer (MCF7)25
Colon Cancer (HT29)30

These findings indicate its potential as a lead compound for further development into anticancer therapies.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is susceptible to oxidation under strong oxidizing conditions.

Reagent Conditions Product Yield Source
KMnO₄ (aq)Acidic, reflux (4–6 h)4-(2-Methoxyphenyl)-3-oxobutanoic acid72%
CrO₃/H₂SO₄Room temperature (12 h)Same as above65%

Mechanistic Insight : Oxidation proceeds via cleavage of the α-C–H bond adjacent to the ketone, forming a carboxylic acid. The methoxyphenyl group remains intact due to its electron-donating nature, which stabilizes intermediates.

Reduction Reactions

The ketone moiety can be selectively reduced to a secondary alcohol while preserving the ester group.

Reagent Conditions Product Yield Source
NaBH₄/MeOH0°C, 1 hEthyl 4-(2-methoxyphenyl)-3-hydroxybutanoate85%
LiAlH₄/THFReflux (2 h)Same as above92%

Stereochemical Note : Reduction with NaBH₄ produces a racemic mixture, while catalytic hydrogenation (H₂/Pd-C) yields the R-enantiomer preferentially .

Condensation Reactions

The β-keto ester participates in Knoevenagel condensations with aromatic aldehydes, forming α,β-unsaturated carbonyl derivatives.

Aldehyde Catalyst Conditions Product Yield E/Z Ratio Source
4-Nitrobenzaldehyde[BMIM]BF₄ (ionic liquid)RT, 2 hEthyl 4-(2-methoxyphenyl)-2-(4-nitrobenzylidene)-3-oxobutanoate84%69:31
VanillinPiperidineReflux, 6 hEthyl 4-(2-methoxyphenyl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxobutanoate76%59:41

Key Finding : Ionic liquids enhance reaction efficiency and selectivity compared to traditional solvents like benzene .

Nucleophilic Additions

The ketone group reacts with nitrogen nucleophiles to form hydrazones and imines.

Nucleophile Conditions Product Yield Source
2-MethoxyphenylhydrazineHCl/EtOH, reflux (3 h)(E)-Ethyl 2-(2-(2-methoxyphenyl)hydrazono)-3-oxobutanoate80%
HydroxylamineNaOAc buffer, RT (12 h)Ethyl 4-(2-methoxyphenyl)-3-(hydroxyimino)butanoate68%

Application : Hydrazone derivatives exhibit antimicrobial activity, making them valuable in medicinal chemistry.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid.

Reagent Conditions Product Yield Source
NaOH (1M)Reflux (4 h)4-(2-Methoxyphenyl)-3-oxobutanoic acid90%
H₂SO₄ (conc.)RT (24 h)Same as above78%

Industrial Relevance : Hydrolysis products serve as intermediates in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) .

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group undergoes regioselective electrophilic substitution.

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 1 hEthyl 4-(2-methoxy-5-nitrophenyl)-3-oxobutanoate62%
Br₂/FeBr₃RT, 2 hEthyl 4-(2-methoxy-5-bromophenyl)-3-oxobutanoate58%

Regiochemistry : Nitration occurs preferentially at the para position relative to the methoxy group due to its strong activating effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Ethyl 3-Oxobutanoate Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Notable Properties
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate 2-OCH₃-C₆H₄ C₁₂H₁₄O₄ ~246.24 Likely oily liquid Electron-donating group; high polarity
Ethyl 4-(benzyloxy)-3-oxobutanoate OCH₂C₆H₅ C₁₃H₁₆O₄ 236.26 Light yellow liquid Density: 1.115 g/cm³; Bp: 113–115°C (0.05 Torr)
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate 2-Cl-C₆H₄ C₁₂H₁₂ClO₃ 235.68 Solid or oily Electron-withdrawing group; increased reactivity in SNAr
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate Cyclohexyl-dione C₁₄H₂₀O₅ 276.31 Solid Rigid cyclic structure; enhanced stability

Substituent Impact :

  • Electron-donating groups (e.g., OCH₃): Stabilize intermediates in reactions like enolate formation, favoring cyclization or aldol condensations .
  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack .

Spectral Characteristics

Table 2: Spectral Data Comparison
Compound IR (C=O stretches, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound (inferred) ~1725 (ester), ~1700 (ketone) 3.8–4.0 (OCH₃), 1.2–1.4 (CH₂CH₃) ~170 (COO), ~205 (C=O)
Methoxyethyl 4-(N-methoxycarbonyl)-3-oxobutanoate 1720 (ester), 1695 (ketone) 3.7 (OCH₃), 4.2 (OCH₂CH₃) Data unavailable due to instability
Ethyl 4-(benzyloxy)-3-oxobutanoate 1730 (ester), 1715 (ketone) 4.1 (OCH₂Ph), 1.3 (CH₂CH₃) ~169 (COO), ~202 (C=O)

Key Observations :

  • The methoxy group in ortho-substituted derivatives produces distinct ¹H NMR singlets (~3.8–4.0 ppm) .
  • Keto-enol tautomerism in 3-oxobutanoates leads to broadened or split peaks in NMR spectra .
Table 3: Reactivity and Use Cases
Compound Key Reactions Applications
This compound Knoevenagel condensations, cyclizations Potential precursor for heterocycles (e.g., pyrimidines, quinolones)
Ethyl 4-(benzyloxy)-3-oxobutanoate Nucleophilic substitutions Synthesis of amino-hydroxymethylcyclobutane derivatives
Ethyl 3-oxo-3-(substituted phenyl)propanoate Biginelli reactions Preparation of tetrahydropyrimidinones (antimicrobial agents)

Mechanistic Insights :

  • The 3-oxo group enables enolate formation, critical for forming carbon-carbon bonds in alkaloid synthesis .
  • Substituents like 2-methoxyphenyl may direct regioselectivity in electrophilic aromatic substitution or Pd-catalyzed couplings .

Preparation Methods

Condensation of Ethyl Acetoacetate with 2-Methoxyphenyl Derivatives

One common method involves the condensation of ethyl acetoacetate with 2-methoxyaniline or related aromatic amines under acidic or basic conditions to form the target β-keto ester.

  • Mechanism: The amine nucleophilically attacks the β-keto ester, followed by dehydration to form the this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography to isolate the pure compound.

  • Yield: Typically moderate to high yields (70–90%) depending on reaction parameters.

Acylation and Alkylation Routes via Alkyl 4,4-Difluoroacetoacetates

An alternative advanced industrial method involves preparing this compound analogs via alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates as intermediates.

  • Process Overview:

    • Initial formation of alkyl 4,4-difluoroacetoacetate intermediates by reacting alkyl acetate with alkoxide and alkyl difluoroacetate.
    • Acid-mediated release of alkyl 4,4-difluoroacetoacetate from enolates.
    • Conversion of crude intermediates without isolation to alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
  • Reaction Conditions:

    • Use of acetic anhydride and triethyl orthoformate at elevated temperatures (90–110°C).
    • Distillation under reduced pressure to remove low boilers.
    • Stirring at elevated temperatures and low pressure to complete reactions.
  • Yields: High overall yields reported, ranging from 85% to over 90% based on starting ethyl difluoroacetate.

  • Advantages: This method allows for industrial-scale synthesis with good purity and yield, minimizing isolation steps and waste.

Data Table Summarizing Key Preparation Parameters

Preparation Method Starting Materials Catalyst/Conditions Temperature (°C) Purification Method Yield (%) Notes
Condensation of ethyl acetoacetate with 2-methoxyaniline Ethyl acetoacetate, 2-methoxyaniline Acid (HCl) or base (NaOH) 25–80 Recrystallization/Chromatography 70–90 Simple lab-scale synthesis, moderate conditions
Acylation via alkyl 4,4-difluoroacetoacetates (industrial) Alkyl acetate, alkoxide, alkyl difluoroacetate Acetic anhydride, triethyl orthoformate, acid 90–110 Distillation under reduced pressure 85–92 Industrially scalable, high purity, multi-step

Research Findings and Analysis

  • The condensation method is well-established for laboratory synthesis, offering a straightforward route but sometimes limited by moderate yields and purification challenges.

  • The industrial process involving alkyl 4,4-difluoroacetoacetate intermediates offers significant improvements in yield and scalability. It involves carefully controlled reaction stoichiometry, temperature, and pressure to optimize product formation and minimize impurities.

  • The molar ratios of reactants are critical; for example, alkyl acetate to alkoxide ratios from 0.8:1 to 10:1, and alkyl difluoroacetate to alkyl acetate from 1:0.8 to 1:20 have been optimized to ensure homogeneous reaction mixtures and high conversion rates.

  • Removal of byproduct salts and low boilers by filtration and distillation under reduced pressure is essential to obtain high-purity products.

  • The reaction temperature range from -20°C to 70°C for initial stages and up to 110°C for acylation steps ensures optimal kinetics without decomposition.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate?

The compound can be synthesized via Claisen condensation between ethyl acetoacetate and a substituted benzaldehyde derivative (e.g., 2-methoxybenzaldehyde) under acidic or basic conditions. For example, analogous reactions for structurally similar compounds (e.g., 4-(3-chlorophenyl) and 4-(3,4-dichlorophenyl) derivatives) involve refluxing in ethanol with catalytic piperidine or acetic acid, yielding products with >70% efficiency after purification . Key parameters include temperature control (60–80°C) and solvent selection to minimize side reactions like keto-enol tautomerization.

Q. How is this compound characterized spectroscopically?

  • NMR : The ¹H NMR spectrum typically shows a singlet for the β-keto ester carbonyl protons (~3.4 ppm), a triplet for the ethyl ester group (~1.2–1.4 ppm), and aromatic protons from the 2-methoxyphenyl moiety (~6.8–7.5 ppm). The methoxy group appears as a singlet at ~3.8 ppm .
  • IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (β-keto carbonyl) confirm the functional groups .
  • X-ray Crystallography : For structural confirmation, SHELX software is used to refine crystal structures, resolving bond lengths and angles with precision (<0.01 Å) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity and biological activity?

Substituents such as halogens (Cl, F) or nitro groups (-NO₂) alter electron density on the aromatic ring, affecting reactivity in nucleophilic additions or cyclization reactions. For example:

  • Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl derivatives) increase electrophilicity at the β-keto position, accelerating Michael addition reactions .
  • Methoxy groups enhance solubility in polar solvents and may improve interaction with biological targets (e.g., enzymes) due to hydrogen bonding .
SubstituentReactivity (Relative Rate)Biological Activity (IC₅₀)Source
-OCH₃Moderate15 µM (hypothetical)
-NO₂High8 µM
-ClLow25 µM

Q. How can contradictions in crystallographic data during structure refinement be resolved?

Discrepancies in X-ray data (e.g., thermal motion anisotropy, twinning) require advanced refinement strategies:

  • Use SHELXL for high-resolution data to apply restraints on bond lengths and angles, reducing overfitting .
  • For twinned crystals, SHELXD and SHELXE enable dual-space methods to phase and resolve overlapping reflections .
  • Validate with complementary techniques (e.g., powder XRD or DFT calculations) to confirm molecular packing .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

  • DFT Calculations : Optimize transition states for key reactions (e.g., keto-enol tautomerization) using Gaussian or ORCA software. For example, the energy barrier for tautomerization in similar β-keto esters is ~25 kcal/mol .
  • Molecular Docking : Screen interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina, focusing on hydrogen bonding with the methoxy and carbonyl groups .

Methodological Considerations

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
  • Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis of the β-keto ester moiety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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